4,4'-Di-n-octyloxyazoxybenzene

Liquid Crystal Mesomorphic Range Nematic Phase

4,4'-Di-n-octyloxyazoxybenzene (OOAB, CAS 25729-12-8) is an achiral, symmetrical azoxybenzene-based thermotropic liquid crystal with the molecular formula C₂₈H₄₂N₂O₃ and a molecular weight of 454.66 g·mol⁻¹. It belongs to the homologous series of 4,4'-di-n-alkoxyazoxybenzenes and is characterized by a nematic–smectic C mesophase sequence with a commercial mesomorphic range of 79.0–112.0 °C (HPLC purity ≥97.0 %).

Molecular Formula C28H42N2O3
Molecular Weight 454.6 g/mol
CAS No. 25729-12-8
Cat. No. B1583579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di-n-octyloxyazoxybenzene
CAS25729-12-8
Molecular FormulaC28H42N2O3
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[O-]
InChIInChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-23-32-27-19-15-25(16-20-27)29-30(31)26-17-21-28(22-18-26)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3
InChIKeyLMDKWWQEAJSHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Di-n-octyloxyazoxybenzene (CAS 25729-12-8) – Liquid Crystal Procurement Baseline


4,4'-Di-n-octyloxyazoxybenzene (OOAB, CAS 25729-12-8) is an achiral, symmetrical azoxybenzene-based thermotropic liquid crystal with the molecular formula C₂₈H₄₂N₂O₃ and a molecular weight of 454.66 g·mol⁻¹ . It belongs to the homologous series of 4,4'-di-n-alkoxyazoxybenzenes and is characterized by a nematic–smectic C mesophase sequence with a commercial mesomorphic range of 79.0–112.0 °C (HPLC purity ≥97.0 %) . The compound serves as a key reference mesogen for studying orientational order, phase transitions, and chain-length effects in liquid crystalline systems [1].

Why 4,4'-Di-n-octyloxyazoxybenzene Cannot Be Replaced by Shorter- or Longer-Chain Analogs


In the 4,4'-di-n-alkoxyazoxybenzene family, the alkoxy chain length governs mesophase stability, transition temperatures, and molecular orientational order. Even a one-methylene increment produces measurable differences in nematic–isotropic clearing points and the even–odd alternation of chain ordering parameters [1][2]. Substituting OOAB with a shorter-chain homolog (e.g., C₇ or C₆) alters the nematic range and can eliminate the smectic C phase, while switching to a longer-chain analog (e.g., C₁₂) raises the clearing temperature beyond the window required for specific electro-optical devices. Consequently, procurement without matching the exact octyloxy chain length risks phase-mismatch, batch inconsistency, and incompatibility with established processing protocols [2].

Quantitative Differentiation of 4,4'-Di-n-octyloxyazoxybenzene Against Close Homologs


Mesomorphic Range: OOAB vs. Didodecyloxy Analog

The commercial mesomorphic range of 4,4'-di-n-octyloxyazoxybenzene (OOAB) is 79.0–112.0 °C . In comparison, the longer-chain 4,4'-didodecyloxyazoxybenzene (C₁₂) exhibits a range of 80.0–126.0 °C . The 14 °C higher clearing temperature of the C₁₂ analog shifts the nematic–isotropic transition beyond 125 °C, which can exceed the thermal budget of temperature-sensitive substrates or alignment layers. OOAB therefore provides a practical 33 °C-wide nematic window centered near room temperature, making it more suitable for moderate-temperature electro-optical cells.

Liquid Crystal Mesomorphic Range Nematic Phase

Even–Odd Chain Ordering Effect: OOAB vs. Heptyloxy Homolog

Deuterium quadrupole splittings in the nematic phase of 4,4'-di-n-octyloxyazoxybenzene do not decrease monotonically along the alkyl chain; comparison with 4,4'-di-n-heptyloxyazoxybenzene (HOAB) reveals a pronounced even–odd alternation in chain ordering [1]. The octyloxy (C₈) compound exhibits a different orientational distribution of methylene segments relative to the heptyloxy (C₇) compound, attributable to the parity of the chain length. This even–odd effect directly impacts macroscopic properties such as dielectric anisotropy and elastic constants, which are critical for display switching performance.

Deuterium NMR Chain Ordering Even–Odd Effect

Commercial Purity Specification: ≥97.0 % vs. Typical Research-Grade Azoxybenzenes

TCI's 4,4'-di-n-octyloxyazoxybenzene is supplied with a minimum purity of 97.0 % by HPLC and total nitrogen analysis . This specification surpasses the 95 % purity commonly listed for non-certified azoxybenzene research chemicals and guarantees the absence of ionic impurities that can degrade liquid crystal alignment and increase conductivity. Batch-to-batch consistency is supported by a defined mesomorphic range (79–112 °C) and a toluene solubility specification (almost transparency), providing users with actionable procurement criteria.

Purity Quality Control Liquid Crystal Procurement

Nematic–Smectic C Phase Sequence Contrasted with Lower Homologs

X-ray diffraction studies confirm that 4,4'-di-n-octyloxyazoxybenzene (OOAB) possesses a nematic (N) phase followed by a smectic C (SmC) phase upon cooling, whereas the C₅ homolog (POAOB) exhibits an anomalous, highly ordered smectic phase not observed in C₆–C₁₀ members [1][2]. The SmC phase of OOAB is characterized by a well-defined layer spacing and tilt angle that are absent in the purely nematic lower homologs (C₁–C₆). This phase sequence makes OOAB a valuable model compound for studying N–SmC transition phenomena.

Smectic C Phase Sequence X-ray Diffraction

Solubility Quality: OOAB in Toluene vs. Common Analogs

The TCI specification for 4,4'-di-n-octyloxyazoxybenzene includes a solubility test in toluene yielding 'almost transparency' . This defined solubility benchmark is not routinely reported for shorter-chain analogs such as 4,4'-di-n-butoxyazoxybenzene, which often exhibit lower solubility in non-polar solvents due to reduced alkyl-chain lipophilicity [1]. The toluene compatibility facilitates solution-based alignment-layer deposition and guest-host cell preparation, an advantage for laboratories that require solvent-processable liquid crystal materials.

Solubility Solution Processing Toluene

Procurement-Guiding Application Scenarios for 4,4'-Di-n-octyloxyazoxybenzene


Model System for Nematic–Smectic C Phase Transition Studies

The well-defined N–SmC sequence of OOAB, characterized by X-ray diffraction and supported by a commercial mesomorphic range of 79–112 °C, makes it an ideal model compound for investigating smectic order parameters and tilt-angle phenomena . Procurement of OOAB with certified purity ensures reproducible phase behavior in calorimetric, optical, and scattering experiments.

Calibration and Reference Standard for Thermal Analysis of Liquid Crystals

With a QA-documented mesomorphic range (79.0–112.0 °C) and ≥97.0 % purity, OOAB can serve as a secondary standard for differential scanning calorimetry (DSC) and hot-stage microscopy in laboratories that develop or test novel mesogens . The narrow, supplier-verified transition window enables reliable instrument calibration.

Dielectric and Electro-Optical Research on Even-Chain Mesogens

The even carbon-atom count in the octyloxy chains produces distinct chain-ordering profiles and dielectric anisotropy compared to odd-chain homologs, as demonstrated by deuterium NMR [1]. Researchers studying the relationship between molecular parity and display-relevant parameters such as threshold voltage and response time should select OOAB over C₇ or C₉ analogs.

Solution-Processed Liquid Crystal Prototyping and Guest–Host Systems

The verified toluene solubility ('almost transparency') of OOAB supports solution-based deposition techniques such as spin-coating and drop-casting for rapid device prototyping. This specification allows procurement officers to confidently select OOAB for guest–host formulations requiring a non-polar processing solvent.

Technical Documentation Hub

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